3,3-Dimethyl-2-oxopentanoic acid

Übersicht

Beschreibung

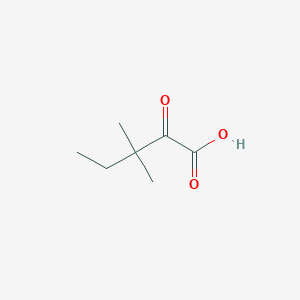

3,3-Dimethyl-2-oxopentanoic acid is an organic compound with the molecular formula C7H12O3. It is a keto acid, characterized by the presence of both a ketone and a carboxylic acid functional group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-2-oxopentanoic acid typically involves the halogenation of 3,3-dimethylbutyric acid with a halogenating agent in an organic solvent to obtain an intermediate product. This intermediate then undergoes hydrolysis to yield the corresponding hydrolyzed product. Finally, in the presence of a TEMPO catalyst, the hydrolyzed product is oxidized using an oxidant, followed by acidification to obtain this compound .

Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and minimize environmental impact. The process involves optimized reaction conditions, including controlled temperatures and the use of environmentally benign solvents and catalysts.

Analyse Chemischer Reaktionen

Types of Reactions: 3,3-Dimethyl-2-oxopentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex molecules.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products:

Oxidation: Produces carboxylic acids or esters.

Reduction: Yields alcohols.

Substitution: Results in various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3,3-Dimethyl-2-oxopentanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3,3-Dimethyl-2-oxopentanoic acid involves its interaction with various molecular targets and pathways. The compound’s keto and carboxylic acid groups allow it to participate in a range of biochemical reactions, including enzyme catalysis and metabolic processes. Its effects are mediated through the formation of reactive intermediates that interact with cellular components.

Vergleich Mit ähnlichen Verbindungen

- 3,3-Dimethyl-2-oxobutyric acid

- 2-Oxopentanoic acid

- 3-Methyl-2-oxopentanoic acid

Comparison: 3,3-Dimethyl-2-oxopentanoic acid is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its analogs. For instance, the presence of two methyl groups at the 3-position enhances its steric hindrance and influences its chemical behavior, making it more selective in certain reactions.

Biologische Aktivität

3,3-Dimethyl-2-oxopentanoic acid (also known as 3-methyl-2-oxovaleric acid) is a branched-chain keto acid that plays a significant role in human metabolism and has been studied for its biological activities. This compound is primarily involved in the catabolism of branched-chain amino acids and has implications in various metabolic disorders, particularly those related to organic acidemias.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 144.17 g/mol

- CAS Number : 3715-31-9

Biological Significance

This compound is recognized for its neurotoxic properties and its role as an acidogen and metabotoxin. These characteristics stem from its accumulation in metabolic disorders such as Maple Syrup Urine Disease (MSUD), where it results from the incomplete metabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. Elevated levels can lead to severe neurological damage and metabolic acidosis due to the disruption of normal energy metabolism pathways .

Neurotoxicity and Metabolic Disorders

Chronic exposure to high levels of this compound has been associated with:

- Neurotoxicity : Damage to nerve cells and tissues .

- Acidosis : Induction of metabolic acidosis, characterized by symptoms such as lethargy, poor feeding, and hypotonia in affected infants .

In patients with MSUD, the inability to metabolize BCAAs leads to the accumulation of this compound, resulting in severe health complications including intellectual disability if untreated .

Enzymatic Pathways Involved

The metabolism of this compound is facilitated by several key enzymes:

| Enzyme | Function | Gene Name | UniProt ID |

|---|---|---|---|

| 2-Oxoisovalerate Dehydrogenase Subunit Beta | Catalyzes conversion of alpha-keto acids | BCKDHB | P21953 |

| 2-Oxoisovalerate Dehydrogenase Subunit Alpha | Oxidoreductase activity on aldehyde/oxo groups | BCKDHA | P12694 |

| Branched-chain Amino Acid Aminotransferase | First step in catabolism of BCAAs | BCAT2 | O15382 |

These enzymes are crucial for the proper catabolism of branched-chain amino acids and their corresponding keto acids .

Case Studies and Research Findings

Recent studies have highlighted the importance of understanding the biological activity of this compound:

- Gestational Diabetes Mellitus (GDM) : A study indicated that levels of 3-methyl-2-oxovaleric acid were significantly altered in women with GDM, suggesting its role in metabolic changes during pregnancy .

- Collagen-Induced Arthritis (CIA) : Research involving the administration of related compounds demonstrated that metabolites derived from 3,3-dimethyl compounds could modulate inflammatory responses in mouse models of arthritis. Specifically, these metabolites reduced pro-inflammatory cytokines IL-1β and IL-6, indicating potential therapeutic applications .

Implications for Future Research

The biological activity of this compound opens avenues for further research into:

- Therapeutic Applications : Understanding how modulation of this compound's levels can influence metabolic disorders.

- Mechanistic Studies : Investigating the specific pathways through which this compound exerts its neurotoxic effects could lead to targeted interventions for conditions like MSUD.

Eigenschaften

IUPAC Name |

3,3-dimethyl-2-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-4-7(2,3)5(8)6(9)10/h4H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOLHWPXPFEYAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401301409 | |

| Record name | 3,3-Dimethyl-2-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34906-91-7 | |

| Record name | 3,3-Dimethyl-2-oxopentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34906-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethyl-2-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.